1,3-Dihydroisobenzofuran-4-ol can be synthesized through several methods:
The synthesis often requires specific reaction conditions, including temperature control and the use of solvents such as acetone or methanol. For example, one method reported using platinum(II) chloride as a catalyst in acetone yielded 1,3-dihydroisobenzofuran-4-ol with moderate efficiency .
1,3-Dihydroisobenzofuran-4-ol has a molecular formula of and a molecular weight of approximately 136.15 g/mol. Its structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into its structure:
1,3-Dihydroisobenzofuran-4-ol participates in various chemical reactions:
The mechanism of action for 1,3-Dihydroisobenzofuran-4-ol involves its interaction with specific molecular targets. Notably, hydroxylated derivatives have been shown to inhibit peptide deformylase, an enzyme critical for bacterial growth. This inhibition contributes to its antibacterial activity against pathogens such as Staphylococcus aureus .
The compound exhibits significant biological activities due to its structural features that allow it to form hydrogen bonds and interact with biological macromolecules effectively.
1,3-Dihydroisobenzofuran-4-ol is typically isolated as a pale yellow solid. Its melting point ranges from approximately 125 °C to 127 °C.
The compound is characterized by:
Physical properties are often characterized using techniques such as infrared spectroscopy (IR), which reveals functional groups present in the molecule through characteristic absorption bands .
1,3-Dihydroisobenzofuran-4-ol has several scientific applications:
Research into its biological activities continues to reveal potential applications in developing new antibacterial agents and other pharmaceuticals targeting specific pathways involved in disease processes .
Transition metals enable efficient one-pot annulations under mild conditions, overcoming traditional limitations of harsh temperatures and poor selectivity.
Rhodium catalysts facilitate room-temperature intramolecular tetradehydro-Diels–Alder (TDDA) reactions of enediynes, yielding highly substituted isobenzofurans. This method operates via a complex redox cycle (Rhᴵ/Rhᴵᴵᴵ) involving a rhodium-stabilized cyclic allene intermediate. Key advantages include:
This strategy achieves chemo- and regioselectivity unattainable with classical methods, enabling access to pharmaceutical intermediates like citalopram precursors [1] [2].
Palladium catalysis constructs functionalized isobenzofuran cores through distal cycloisomerization and tandem Diels–Alder reactions. Notable features include:
Table 1: Transition Metal-Catalyzed Syntheses of Isobenzofuran Derivatives
| Metal | Reaction Type | Conditions | Products | Yield Range |
|---|---|---|---|---|
| Rhᴵ | TDDA cyclization | RT, enediynes | Isobenzofurans, isoindolines | 70–95% |
| Pd⁰ | Distal cycloisomerization | 0.5 mol% catalyst | Bicyclic/tricyclic N-heterocycles | 65–92% |
| Rhᴵᴵᴵ | C–H alkynylation | Pentacyclic substrates | Alkynylated isobenzofurans | 60–85% |
Cyclization via nucleophilic oxygen addition assembles the dihydroisobenzofuran core from acyclic precursors:
This approach is pivotal for bioactive molecules, leveraging mild, step-economical protocols.
Cycloadditions efficiently construct polycyclic isobenzofuran scaffolds:
Table 2: Diels–Alder Approaches to Isobenzofuran Systems
| Diene Component | Dienophile | Conditions | Key Product | Application |
|---|---|---|---|---|
| Furan-yne | Alkenes | Thermal | Oxanorbornanes | Intermediate aromatization |
| 1,6-Allenene | Acrylates | Rh/Pd catalysis | Tricyclic nitrogen heterocycles | Bioactive scaffold synthesis |
| Enediyne | Alkyne | Rhᴵ catalysis | Fused isobenzofurans | Pharmaceutical intermediates |
Enantioselective methods remain underexplored but show promise:
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: